molecular formula C13H14O4 B1454192 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester CAS No. 885271-34-1

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Cat. No.: B1454192
CAS No.: 885271-34-1
M. Wt: 234.25 g/mol
InChI Key: QSPBVDYSFQIUGM-UHFFFAOYSA-N
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Description

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . Another method involves the use of methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of green solvents and catalysts is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Properties

IUPAC Name

ethyl 7-methoxy-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPBVDYSFQIUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677646
Record name Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-34-1
Record name Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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